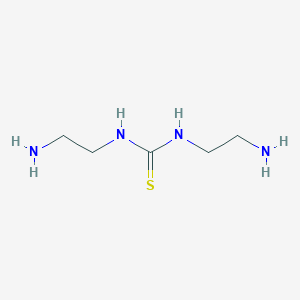
N,N'-Bis(2-aminoethyl)thiourea Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride: is a chemical compound with the molecular formula C5H14N4S and a molecular weight of 162.26 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its ability to interact with biological systems, making it valuable in fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride typically involves the reaction of thiourea with 2-chloroethylamine hydrochloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization. The process can be summarized as follows:
Reactants: Thiourea and 2-chloroethylamine hydrochloride.
Reaction Medium: Aqueous solution.
Conditions: Controlled temperature and pH.
Purification: Recrystallization.
Industrial Production Methods: Industrial production of N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to form amines and other reduction products.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Alkylated and acylated derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride is used as a reagent in organic synthesis and as a ligand in coordination chemistry .
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride involves its interaction with biological molecules such as proteins and enzymes . The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparaison Avec Des Composés Similaires
- N,N’-Bis(2-aminoethyl)ethylenediamine Dihydrochloride
- N,N’-Bis(2-aminoethyl)urea Dihydrochloride
- N,N’-Bis(2-aminoethyl)guanidine Dihydrochloride
Uniqueness: N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . The presence of sulfur in the thiourea group allows for specific interactions with metal ions and biological molecules, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C5H14N4S |
|---|---|
Poids moléculaire |
162.26 g/mol |
Nom IUPAC |
1,3-bis(2-aminoethyl)thiourea |
InChI |
InChI=1S/C5H14N4S/c6-1-3-8-5(10)9-4-2-7/h1-4,6-7H2,(H2,8,9,10) |
Clé InChI |
MJZVPYYPORCVCX-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=S)NCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



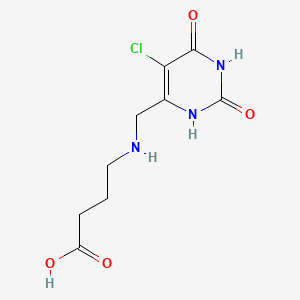
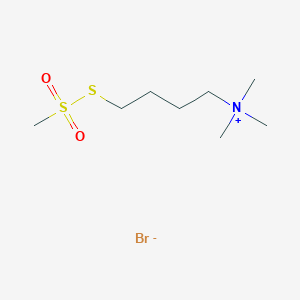
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
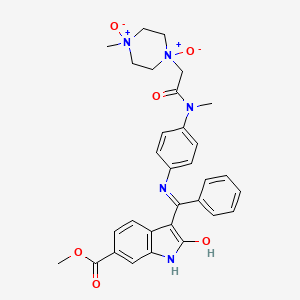
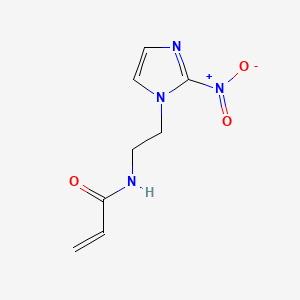
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
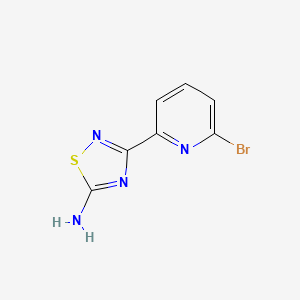
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)

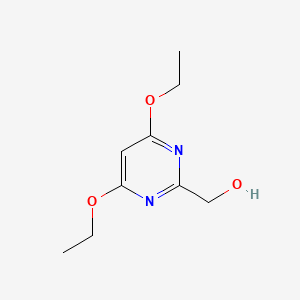
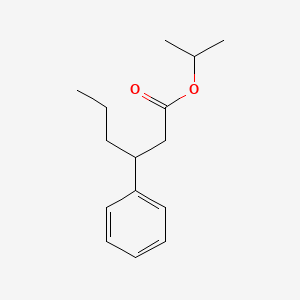
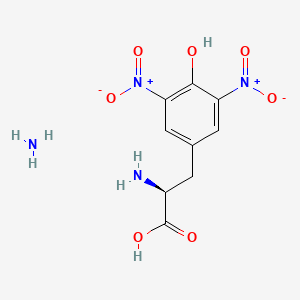
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
